2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide
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Overview
Description
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound that features both imidazolidine and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-phenyl-1H-pyrazole with an appropriate imidazolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Commonly used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness
What sets 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide apart is its unique combination of imidazolidine and pyrazole moieties, which may confer synergistic effects in its biological activity. This dual functionality can enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
2-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(20-9-7-17-15(20)22)16-6-8-19-11-13(10-18-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,21)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGJWWVZDUQUOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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